2,4-Dibromo-5-chloropyridine
Overview
Description
2,4-Dibromo-5-chloropyridine is an organic compound with the molecular formula C5H2Br2ClN . It is used as an important intermediate in agrochemicals, pharmaceuticals, and dyestuff fields .
Synthesis Analysis
A method for synthesizing this compound involves using 2-amino-4-thloropyridine as a starting raw material. A key intermediate is obtained through the bromination reaction, with a yield greater than 80%. Then, this compound is obtained through diazotization and chlorination, with a total yield greater than 50% .Molecular Structure Analysis
The molecular weight of this compound is 271.34 . The linear formula of this compound is C5H2Br2ClN .Physical and Chemical Properties Analysis
This compound is a solid or liquid under normal conditions . It is stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Catalytic Amination
A study by Jianguo Ji, Tao Li, and W. Bunnelle (2003) explored the amination of polyhalopyridines, including 5-bromo-2-chloropyridine, using a palladium-Xantphos complex. This process primarily produced 5-amino-2-chloropyridine with high yield and chemoselectivity, showcasing an application of halopyridines in catalytic amination reactions (Jianguo Ji et al., 2003).
Vibrational Spectra Analysis
R. T. Walden and R. Cook (1974) conducted a study on the microwave spectrum of 2-chloropyridine, analyzing its characteristics and evaluating ground state rotational constants. This research contributes to the understanding of the vibrational spectra of chloropyridines, which can be essential in scientific studies involving molecular structure and dynamics (Walden & Cook, 1974).
Synthesis and Functionalization of Pyrimidines
A paper by M. Schlosser, O. Lefebvre, and L. Ondi (2006) discussed the generation and functionalization of 5-Pyrimidyllithium species, including reactions with derivatives such as 5-bromo-4-chloro-6-(trifluoromethyl)pyrimidine. This research demonstrates the application of halopyridines in synthesizing carboxylic acids and their potential in organic synthesis (Schlosser, Lefebvre, & Ondi, 2006).
NMR Studies
N. Sveshnikov, A. M. Sipyagin, and O. V. Dobrokhotova (1995) carried out a 13C NMR study on a series of sulfur-containing 5-trifluoromethylpolychloropyridines, including 2,4-thio-substituted derivatives. Their research provides insights into the carbon chemical shifts and long-range NMR coupling constants, contributing to the understanding of the structural and electronic properties of chloropyridines (Sveshnikov, Sipyagin, & Dobrokhotova, 1995).
Enthalpy of Formation Studies
A study by Nathan J. Rau and P. Wenthold (2011) determined the enthalpies of formation of various didehydropyridines, including 2,4-didehydropyridine (2,4-pyridyne). This research is crucial for understanding the thermochemical properties of pyridine derivatives, which can be applied in various fields of chemical research (Rau & Wenthold, 2011).
Safety and Hazards
2,4-Dibromo-5-chloropyridine is considered hazardous. It can cause severe skin burns and eye damage. Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Mechanism of Action
Target of Action
It is known that halogenated pyridines like 2,4-dibromo-5-chloropyridine are often used in organic synthesis, particularly in cross-coupling reactions .
Mode of Action
The mode of action of this compound involves its interaction with other reactants in a chemical reaction. For instance, in Suzuki–Miyaura cross-coupling reactions, the compound can act as an electrophile, reacting with organoboron reagents in the presence of a palladium catalyst .
Biochemical Pathways
In the context of organic synthesis, the compound can participate in various reactions that lead to the formation of new carbon-carbon bonds .
Result of Action
The result of the action of this compound is the formation of new compounds through chemical reactions. In a Suzuki–Miyaura cross-coupling reaction, for example, it can contribute to the formation of biaryl compounds .
Biochemical Analysis
Biochemical Properties
2,4-Dibromo-5-chloropyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes involved in halogenation and dehalogenation processes. The compound’s bromine and chlorine atoms can participate in nucleophilic substitution reactions, making it a valuable reagent in synthetic organic chemistry. Additionally, this compound can act as an inhibitor for certain enzymes, thereby affecting biochemical pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the expression of genes involved in detoxification processes, leading to changes in cellular metabolism. Furthermore, this compound has been shown to affect cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, leading to inhibition or activation of enzymatic activity. The compound’s halogen atoms play a crucial role in these interactions, as they can form halogen bonds with amino acid residues in proteins. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to changes in its biochemical activity. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal metabolic processes .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to halogenation and dehalogenation. It interacts with enzymes such as halogenases and dehalogenases, which facilitate the incorporation or removal of halogen atoms in organic molecules. These interactions can affect metabolic flux and alter the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of this compound can influence its biochemical activity and its interactions with target biomolecules .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes .
Properties
IUPAC Name |
2,4-dibromo-5-chloropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2ClN/c6-3-1-5(7)9-2-4(3)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHLHPRWRPZIKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.